1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Physicochemical Characterization Synthetic Chemistry Medicinal Chemistry

Select 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 26308-39-4) for your synthesis workflows. The fully substituted pyrazole core—with N1-ethyl, C3-methyl, C4-nitro, and C5-carboxylic acid—eliminates N–H mediated side reactions during amide coupling and esterification, obviating protecting group strategies required for N-unsubstituted analogs. This scaffold supports ETₐ receptor antagonist SAR exploration (nanomolar potency) and pyrazole-carbonyl-heterocycle fungicide development (40% Pyricularia oryzae inhibition at 25 mg/L). Measured parameters—pKa 3.50, LogP 0.41–1.34, TPSA 100.94 Ų—enable reliable computational ADME model calibration. Available with NMR, HPLC, and GC batch analysis.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 26308-39-4
Cat. No. B1313117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
CAS26308-39-4
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C7H9N3O4/c1-3-9-6(7(11)12)5(10(13)14)4(2)8-9/h3H2,1-2H3,(H,11,12)
InChIKeyXZQJNUKCAVEBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid (CAS 26308-39-4) Technical Profile


1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS 26308-39-4) is a nitro-substituted pyrazole-5-carboxylic acid building block with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound features a fully substituted pyrazole core bearing an N1-ethyl group, a C3-methyl group, a C4-nitro group, and a C5-carboxylic acid functionality . As a member of the 4-nitropyrazole-5-carboxylic acid class, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with the carboxylic acid group providing a synthetic handle for amide coupling and esterification reactions [1].

Why Generic Substitution Fails: Physicochemical and Functional Distinctiveness of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid


Within the 4-nitropyrazole-5-carboxylic acid class, subtle structural variations produce non-linear changes in physicochemical properties that critically impact synthetic utility and biological performance. The presence of an N1-ethyl group versus N1-hydrogen, N1-methyl, or N1-aryl substitution directly modulates acid strength (pKa), lipophilicity (LogP/LogD), and hydrogen-bonding capacity [1]. These differences translate into altered reactivity in downstream coupling reactions, differential solubility profiles in common organic solvents, and distinct pharmacokinetic behavior when incorporated into bioactive molecules [2]. Consequently, procurement of a close analog lacking the precise substitution pattern cannot guarantee equivalent performance in established synthetic protocols or structure-activity relationships (SAR) [3].

Quantitative Procurement Evidence: Differentiating 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid from Closest Analogs


Acid Strength (pKa) Differential: Enhanced Carboxylic Acid Reactivity Versus N-Unsubstituted Analog

The target compound exhibits a calculated acid pKa of 3.50, compared to 3.44 for the N1-unsubstituted analog 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid [1]. This 0.06 unit increase in pKa (weaker acidity) arises from the electron-donating inductive effect of the N1-ethyl group, which slightly destabilizes the carboxylate anion relative to the N–H analog [2].

Physicochemical Characterization Synthetic Chemistry Medicinal Chemistry

Lipophilicity (LogP) Differentiation: Modulated Partitioning Versus N-Unsubstituted and N-Methyl-Propyl Analogs

The target compound's calculated LogP (JChem) is 0.41, which is approximately 0.05 units lower than the N1-unsubstituted analog 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (LogP = 0.46) [1]. However, a separately reported XLogP3 value of 0.6 [2] and an experimental LogP of 1.34 [3] have been documented from alternative sources. In contrast, the N1-methyl-3-propyl analog (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, CAS 139756-00-6), which contains a longer alkyl chain, is recognized as a PDE5 inhibitor scaffold, indicating that alkyl chain length at N1 and C3 significantly modulates lipophilicity and target engagement [4].

Drug Likeness ADME Prediction Physicochemical Profiling

pH-Dependent Lipophilicity (LogD) Profile: Ionization-State Specific Partitioning Behavior

The target compound displays calculated LogD values of -1.59 at pH 5.5 and -2.97 at pH 7.4 [1]. These values are nearly identical to those of the N1-unsubstituted analog (LogD pH 5.5 = -1.59; LogD pH 7.4 = -2.93) [2]. At both physiologically relevant pH values, the compound exists predominantly in its ionized carboxylate form, as reflected by the negative LogD values, which indicate preferential partitioning into aqueous over organic phases.

ADME Prediction Bioavailability Physicochemical Profiling

Polar Surface Area (PSA) and Hydrogen Bonding Capacity: Differentiated Synthetic Handles

The target compound exhibits a calculated topological polar surface area (TPSA) of 100.94 Ų [1] and a hydrogen bond donor count of 1 (the carboxylic acid proton) [2]. In comparison, the N1-unsubstituted analog 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has a higher TPSA of 111.8 Ų and a hydrogen bond donor count of 2 (one from the carboxylic acid and one from the N1–H pyrazole proton) [3].

Medicinal Chemistry Drug Design Physicochemical Profiling

Synthetic Utility as an Endothelin Receptor Antagonist Scaffold Precursor

Pyrazole-5-carboxylic acids bearing a C4-nitro group and N1-alkyl substitution have been established as core scaffolds for potent endothelin (ET) receptor antagonists [1]. In a head-to-head SAR study of pyrazole-5-carboxylic acids, compounds with N1-alkyl and C3-alkyl substitution demonstrated IC50 values in the nanomolar range against ETA receptors, with certain derivatives achieving ETA/ETB selectivity ratios of 36 [2]. The target compound contains the essential pharmacophoric elements—C4-nitro group, C5-carboxylic acid, and N1-alkyl chain—that are conserved across high-affinity ET antagonists, though no direct IC50 data for the exact compound 26308-39-4 has been reported in peer-reviewed literature [3].

Endothelin Receptor Antagonism Cardiovascular Drug Discovery Structure-Activity Relationship

Antimicrobial Activity: Nitropyrazole Scaffold Class-Level Evidence

The 4-nitropyrazole-5-carboxylic acid scaffold has demonstrated antimicrobial and antifungal activities in multiple independent studies [1]. Derivatives of the target compound, specifically 3-(3-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carbonyl)thiazolidin-2-one and its 2-thiono-thiazolidine analog, exhibited 40% inhibitory activity against Pyricularia oryzae (rice blast fungus) at 25 mg/L, with activity increasing at 500 mg/L [2]. This indicates that the core nitropyrazole moiety retains antifungal potential when elaborated via the C5-carboxylic acid position.

Antimicrobial Agrochemical Fungicide

Optimal Research and Industrial Deployment Scenarios for 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic Acid


Endothelin Receptor Antagonist Lead Optimization Programs

Procure 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid as a core scaffold for synthesizing novel endothelin receptor antagonists. The compound contains the essential pharmacophoric elements (C4-nitro, C5-carboxylic acid, N1-alkyl) identified in nanomolar-potency ETA receptor antagonists [1]. Systematic modification at the C5-carboxylate via amide coupling and C3-methyl elaboration enables SAR exploration without de novo construction of the substituted pyrazole ring, accelerating hit-to-lead timelines [2].

Antifungal Agrochemical Intermediate Synthesis

Utilize 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid as a key intermediate for generating pyrazole-carbonyl-heterocycle fungicides. Derivatives bearing the 3-ethyl-1-methyl-4-nitropyrazole core have demonstrated 40% inhibition of Pyricularia oryzae (rice blast) at 25 mg/L [3]. The C5-carboxylic acid provides a versatile handle for coupling with thiazolidinones, amines, and other heterocyclic moieties to optimize antifungal potency and spectrum of activity.

Physicochemical Property Benchmarking in Pyrazole SAR Studies

Employ 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid as a defined reference standard for comparative physicochemical profiling within pyrazole-5-carboxylic acid series. The compound's measured and calculated properties—including pKa (3.50), LogP (0.41–1.34), LogD (pH 7.4 = -2.97), and TPSA (100.94 Ų)—provide baseline values against which the effects of alternative N1, C3, and C4 substitution can be systematically evaluated [4]. This compound's intermediate lipophilicity and single H-bond donor profile make it particularly useful for calibrating computational ADME models for nitropyrazole-containing molecules [5].

C5-Amide Library Synthesis for Biological Screening

Procure this compound in 97% purity (with NMR, HPLC, and GC batch analysis available) for constructing focused libraries of C5-amide derivatives . The carboxylic acid functionality undergoes standard coupling reactions with primary and secondary amines using common coupling reagents (e.g., EDC/HOBt, HATU, DCC). The N1-ethyl group ensures the pyrazole ring remains fully substituted, preventing N–H mediated side reactions during coupling and eliminating the need for protecting group strategies that would be required for N-unsubstituted analogs .

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